molecular formula C15H16O5 B3423735 (+/-)-Dihydromethysticin CAS No. 3155-57-5

(+/-)-Dihydromethysticin

Cat. No.: B3423735
CAS No.: 3155-57-5
M. Wt: 276.28 g/mol
InChI Key: RSIWXFIBHXYNFM-NSHDSACASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(+/-)-Dihydromethysticin is a naturally occurring compound found in the roots of the kava plant (Piper methysticum). It is one of the six major kavalactones, which are the active constituents responsible for the plant’s psychoactive and medicinal properties. This compound has been studied for its potential anxiolytic, sedative, and muscle relaxant effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (+/-)-Dihydromethysticin typically involves the hydrogenation of methysticin. The process begins with the extraction of methysticin from the kava plant, followed by its reduction using hydrogen gas in the presence of a palladium catalyst. The reaction is carried out under mild conditions, typically at room temperature and atmospheric pressure, to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar principles as the laboratory synthesis but on a larger scale. The extraction of methysticin is optimized using solvents such as ethanol or methanol, and the hydrogenation process is scaled up using industrial hydrogenation reactors. The purity of the final product is ensured through various purification techniques, including recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(+/-)-Dihydromethysticin undergoes several types of chemical reactions, including:

    Oxidation: It can be oxidized to form methysticin.

    Reduction: As mentioned, methysticin can be reduced to form this compound.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.

    Substitution: Various reagents, such as halogens and nucleophiles, can be used under appropriate conditions.

Major Products

    Oxidation: Methysticin is the major product.

    Reduction: this compound is the major product.

    Substitution: The products depend on the substituents introduced during the reaction.

Scientific Research Applications

    Chemistry: It serves as a model compound for studying the reactivity and properties of kavalactones.

    Biology: It is used in research to understand its effects on the central nervous system and its potential as a natural anxiolytic and sedative.

    Medicine: It has been investigated for its potential therapeutic effects in treating anxiety, insomnia, and muscle spasms.

    Industry: It is used in the formulation of dietary supplements and herbal remedies.

Mechanism of Action

The mechanism of action of (+/-)-Dihydromethysticin involves its interaction with the gamma-aminobutyric acid (GABA) receptors in the brain. It enhances the binding of GABA to its receptors, leading to increased inhibitory neurotransmission. This results in the calming and muscle-relaxant effects observed with the compound. Additionally, it may modulate other neurotransmitter systems, contributing to its overall effects.

Comparison with Similar Compounds

(+/-)-Dihydromethysticin is unique among kavalactones due to its specific chemical structure and pharmacological properties. Similar compounds include:

    Kavain: Another major kavalactone with anxiolytic and sedative effects.

    Dihydrokavain: Similar to kavain but with a slightly different chemical structure.

    Methysticin: The precursor to this compound, with similar but distinct effects.

    Dihydromethysticin: The reduced form of methysticin, with unique pharmacological properties.

In comparison, this compound is noted for its potent muscle relaxant effects and its ability to modulate GABAergic activity more effectively than some of the other kavalactones.

Properties

IUPAC Name

2-[2-(1,3-benzodioxol-5-yl)ethyl]-4-methoxy-2,3-dihydropyran-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16O5/c1-17-12-7-11(20-15(16)8-12)4-2-10-3-5-13-14(6-10)19-9-18-13/h3,5-6,8,11H,2,4,7,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSIWXFIBHXYNFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=O)OC(C1)CCC2=CC3=C(C=C2)OCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3033434
Record name Dihydromethysticin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3033434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Dihydromethysticin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030791
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

6581-46-0, 3155-57-5, 19902-91-1
Record name Dihydromethysticin, (+/-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006581460
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MLS002638967
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23878
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Dihydromethysticin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3033434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DIHYDROMETHYSTICIN, (±)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G9X3XK922J
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Dihydromethysticin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030791
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

117 - 118 °C
Record name Dihydromethysticin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030791
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(+/-)-Dihydromethysticin
Reactant of Route 2
(+/-)-Dihydromethysticin
Reactant of Route 3
(+/-)-Dihydromethysticin
Reactant of Route 4
Reactant of Route 4
(+/-)-Dihydromethysticin
Reactant of Route 5
(+/-)-Dihydromethysticin
Reactant of Route 6
(+/-)-Dihydromethysticin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.